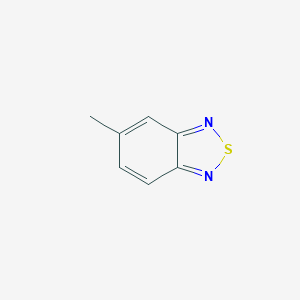

5-Methyl-2,1,3-benzothiadiazole

説明

5-Methyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

5-Methyl-2,1,3-benzothiadiazole has been a subject of interest in chemical synthesis and properties exploration. Notable research includes the oxidation reactions of methyl-substituted benzothiadiazoles, highlighting the synthesis and spectroscopic properties of compounds involving selenium dioxide (Neidlein & Knecht, 1987). Furthermore, the study on the bromination of benzothiadiazoles contributed significantly to the field by introducing a general preparative method for brominated benzothiadiazoles, providing insights into the selective bromination at specific positions under certain reaction conditions (Pilgram, Zupan, & Skiles, 1970).

Applications in Agriculture

The compound has also been explored for its potential applications in agriculture. Studies have shown that treatments with benzothiadiazole and related compounds can influence the phenolic content of grapes and potentially improve wine chromatic characteristics (Ruiz-García et al., 2012). The application of these compounds in vineyards demonstrated an increase in the levels of phenolic compounds in grapes, suggesting a potential strategy for vine protection and enhancement of grape and wine quality (Ruiz-García et al., 2013).

Photoluminescent and Optoelectronic Applications

This compound and its derivatives have been identified as key components in photoluminescent compounds and optoelectronic devices. The synthesis, properties, and reactions of benzothiadiazole derivatives have been extensively studied due to their potential in organic light-emitting diodes, solar cells, and other light technology applications (Neto et al., 2013). Additionally, the molecular organization of benzothiadiazoles in the solid state has been analyzed to understand their preferred patterns of molecular association, which is crucial for developing more effective compounds for thin-film optoelectronic devices (Langis-Barsetti, Maris, & Wuest, 2017).

Pharmacological and Biological Applications

While the focus was to exclude drug use, dosage, and side effects, it's worth noting that research has been conducted on the pharmacological and biological implications of benzothiadiazole compounds. For instance, studies on the modulation of AMPA receptors and the potential of benzothiadiazole derivatives in addressing various physiological and neurological conditions highlight the compound's significance in medical research (Citti et al., 2016).

作用機序

Target of Action

5-Methyl-2,1,3-benzothiadiazole is a versatile organic compound that has been used in various applications, including as a building block for smart porous materials . .

Mode of Action

It’s known that benzothiadiazole derivatives can undergo oxidation reactions . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

It’s known that benzothiadiazole derivatives can participate in various chemical reactions, including oxidation . This suggests that this compound might affect biochemical pathways involving redox reactions.

Result of Action

It’s known that benzothiadiazole derivatives can exhibit photophysical behavior . This suggests that this compound might have effects related to light absorption and emission.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its photophysical behavior can be affected by the solvent used . Additionally, its stability and efficacy might be influenced by factors such as temperature and light exposure.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Benzothiadiazole and its derivatives, to which 5-Methyl-2,1,3-benzothiadiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions are primarily due to their strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials .

Cellular Effects

Benzothiadiazole and its derivatives have been shown to have significant effects on various types of cells and cellular processes . They are used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Molecular Mechanism

Benzothiadiazole and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiadiazole and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Benzothiadiazole and its derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Benzothiadiazole and its derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiadiazole and its derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

特性

IUPAC Name |

5-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQJAYFCPRWDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381764 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-93-8 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1457-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。